hK2p01 derivative KLK2 inhibitor
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Overview
Description
The compound “hK2p01 derivative KLK2 inhibitor” is an 11 amino acid substrate competitive inhibitor with selectivity for human kallikrein-related peptidase 2 (KLK2) . KLK2 is an enzyme implicated in various physiological processes, including seminal liquefaction and blood pressure regulation . Elevated expression of KLK2 has been linked to the progression of prostate cancer, making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hK2p01 derivative KLK2 inhibitor involves peptide synthesis techniques. The compound is a peptide or derivative, and its preparation typically involves solid-phase peptide synthesis (SPPS) . The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of peptide inhibitors like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
The hK2p01 derivative KLK2 inhibitor primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The compound does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in peptide synthesis.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the solid support.
Purification: HPLC with appropriate solvents and gradients is employed for purification.
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself. By-products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
The hK2p01 derivative KLK2 inhibitor has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of KLK2 in physiological processes and disease states.
Medicine: Potential therapeutic agent for prostate cancer due to its ability to inhibit KLK2 activity.
Industry: Utilized in the development of diagnostic assays for detecting KLK2 levels in biological samples.
Mechanism of Action
The hK2p01 derivative KLK2 inhibitor exerts its effects by binding to the active site of the KLK2 enzyme, preventing it from interacting with its natural substrates . This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation and survival. The compound’s selectivity for KLK2 ensures targeted inhibition, minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
KLK2b (c1): Another peptide inhibitor with selectivity for KLK2.
Peptide KLK2 Inhibitors: Various linear and cyclic peptide inhibitors targeting KLK2.
Uniqueness
The hK2p01 derivative KLK2 inhibitor is unique due to its specific amino acid sequence and high selectivity for KLK2 . Its ability to inhibit KLK2 activity with minimal off-target effects makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C59H82N16O11 |
---|---|
Molecular Weight |
1191.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1 |
InChI Key |
BVRWWHKWGPOKPN-NXOPMQQOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N |
Origin of Product |
United States |
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